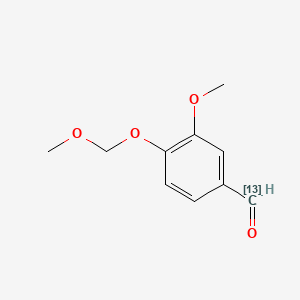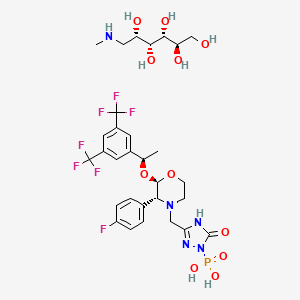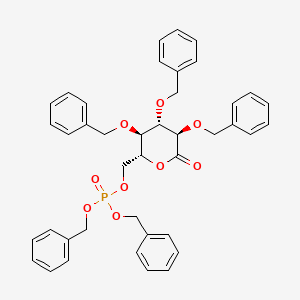
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound that features a tetrahydropyran ring with multiple benzyloxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often include the use of protecting groups such as benzyl groups to prevent unwanted reactions at specific sites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting groups.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzyloxy groups would yield benzaldehyde or benzoic acid derivatives, while reduction would yield the deprotected tetrahydropyran derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. Its structure makes it a useful probe for investigating biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the phosphate group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its structural features.
Wirkmechanismus
The mechanism of action of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with molecular targets through its phosphate group. This group can form strong interactions with enzymes or receptors, influencing their activity. The benzyloxy groups may also play a role in stabilizing the compound’s interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: This compound shares the benzyloxy protecting groups and is used in carbohydrate synthesis.
Phenyl 6-O-benzyl-1-thio-α-D-mannoside: Similar in structure, this compound is also used in the synthesis of complex carbohydrates.
Uniqueness
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is unique due to its combination of a tetrahydropyran ring with multiple benzyloxy groups and a phosphate ester. This combination provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C41H41O9P |
|---|---|
Molekulargewicht |
708.7 g/mol |
IUPAC-Name |
dibenzyl [(2R,3R,4S,5R)-6-oxo-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C41H41O9P/c42-41-40(46-28-34-20-10-3-11-21-34)39(45-27-33-18-8-2-9-19-33)38(44-26-32-16-6-1-7-17-32)37(50-41)31-49-51(43,47-29-35-22-12-4-13-23-35)48-30-36-24-14-5-15-25-36/h1-25,37-40H,26-31H2/t37-,38-,39+,40-/m1/s1 |
InChI-Schlüssel |
DEELTHOQFSNAIO-OPGJLUCNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(OC(=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
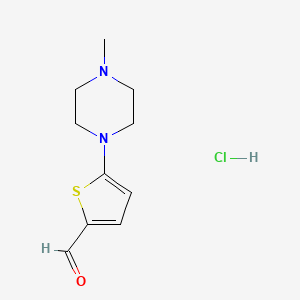
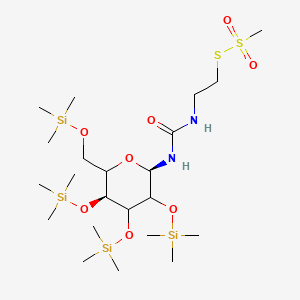
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


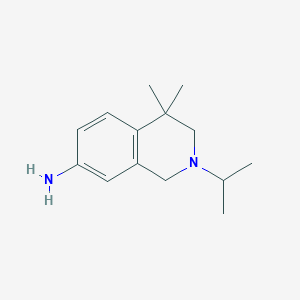

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
